Cas no 25407-11-8 (Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro-)

Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro- structure
25407-11-8 structure
Product Name:Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro-
CAS No:25407-11-8
MF:C14H8N2O4
MW:268.224323272705
CID:266990
PubChem ID:212931
Update Time:2025-04-19

Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1-nitro-2-[2-(2-nitrophenyl)ethynyl]benzene
    • 1,1'-(1,2-Ethynediyl)bis(2-nitrobenzene)
    • 1,1'-ethyne-1,2-diylbis(2-nitrobenzene)
    • 1,2-bis(2-nitrophenyl)ethyne
    • 2,2'-Dinitrotolan
    • 2,2'-Dinitro-tolan
    • 2,2'-dinitrotolane
    • 2.2'-Dinitro-tolan
    • AC1L4TWJ
    • AC1Q20E2
    • Acetylene, bis(o-nitrophenyl)-
    • Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro-
    • Bis-(2-nitro-phenyl)-acetylen
    • bis-(2-nitro-phenyl)-acetylene
    • BRN 1998894
    • Dinitro-2,2' tolane
    • Dinitro-2,2' tolane [French]
    • AKOS000278349
    • 25407-11-8
    • SCHEMBL12286918
    • DTXSID90180067
    • 3-05-00-02121 (Beilstein Handbook Reference)
    • Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro-
    • Inchi: 1S/C14H8N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H
    • InChI Key: NGAAWVNDUVZWCT-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1C#CC1C=CC=CC=1[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 268.04844
  • Monoisotopic Mass: 268.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • Density: 1.41
  • Boiling Point: 463.9°Cat760mmHg
  • Flash Point: 231.1°C
  • Refractive Index: 1.668
  • PSA: 86.28
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